4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid typically involves the reaction of pyridine-4-carboxylic acid hydrazide with succinic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[N’-(pyridine-3-carbonyl)-hydrazino]-butyric acid
- 4-Oxo-4-[N’-(pyridine-2-carbonyl)-hydrazino]-butyric acid
Uniqueness
4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWIVZMXIVOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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